Candidin B
Candidin B
Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway.
Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury.
Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway.
Brand Name:
Vulcanchem
CAS No.:
1403-22-1
VCID:
VC0074898
InChI:
InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
SMILES:
CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Molecular Formula:
C17H27NO4
Molecular Weight:
309.4 g/mol
Candidin B
CAS No.: 1403-22-1
Main Products
VCID: VC0074898
Molecular Formula: C17H27NO4
Molecular Weight: 309.4 g/mol
CAS No. | 1403-22-1 |
---|---|
Product Name | Candidin B |
Molecular Formula | C17H27NO4 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | (2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol |
Standard InChI | InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1 |
Standard InChIKey | VWPOSFSPZNDTMJ-UCWKZMIHSA-N |
Isomeric SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O |
SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Canonical SMILES | CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O |
Boiling Point | 526.437 |
Colorform | White to off-white, crystalline powde |
Melting Point | 124-130 130.0 °C 124-136 °C 124-136°C |
Physical Description | Solid |
Description | Nadolol is a non-selective beta-adrenergic antagonist with antihypertensive and antiarrhythmic activities. Nadolol competitively blocks beta-1 adrenergic receptors located in the heart and vascular smooth muscle, inhibiting the activities of the catecholamines epinephrine and norepinephrine and producing negative inotropic and chronotropic effects. This agent exhibits antiarrhythmic activity via the impairment of atrioventricular (AV) node conduction and a corresponding reduction in sinus rate. In the kidney, inhibition of the beta-2 receptor within the juxtaglomerular apparatus results in the inhibition of renin production and a subsequent reduction in angiotensin II and aldosterone levels, thus inhibiting angiotensin II-dependent vasoconstriction and aldosterone-dependent water retention. Nadolol is a nonselective beta-adrenergic receptor blocker that is widely used for the therapy of hypertension, angina pectoris and vascular headaches. Nadolol has yet to be convincingly associated with clinically apparent liver injury. Nadolol, also known as corgard or solgol, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. Nadolol is a drug which is used in cardiovascular disease to treat arrhythmias, angina pectoris, and hypertension. Nadolol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Nadolol has been detected in multiple biofluids, such as urine and blood. In humans, nadolol is involved in the nadolol action pathway. |
Solubility | 8330 mg/L (at 25 °C) 0.03 M Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane. Practically insoluble in lipids. It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide. 2.25e+00 g/L >46.4 [ug/mL] |
Synonyms | Corgard Nadolol Solgol SQ 11725 SQ-11725 SQ11725 |
PubChem Compound | 39147 |
Last Modified | Nov 11 2021 |
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